Ethyl 3-(3,4-difluorophenyl)acrylate
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Overview
Description
Ethyl 3-(3,4-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2 It is an ester derived from acrylic acid and 3,4-difluorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluorophenylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reaction of 3,4-difluorophenylacetic acid with ethyl acrylate in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, forming the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3,4-difluorophenylacrylic acid.
Reduction: Ethyl 3-(3,4-difluorophenyl)propanol.
Substitution: Various substituted phenylacrylate derivatives.
Scientific Research Applications
Ethyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-difluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Ethyl 3-(3,4-difluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl 3-(2,4-difluorophenyl)acrylate: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.
trans-3,4-Difluorocinnamic acid: A related compound with a carboxylic acid group instead of an ester, used in different chemical contexts.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H10F2O2 |
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Molecular Weight |
212.19 g/mol |
IUPAC Name |
ethyl (E)-3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |
InChI Key |
KIKIJDKRTQXILG-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)F)F |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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